3-(Furan-2-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine

GPR35 GPCR binding radioligand displacement

This compound is a verified single-digit nanomolar GPR35 functional agonist (IC50=9.60 nM) with confirmed binding affinity (Kd=7.40 nM). Its furan-2-yl substitution at the pyridazine 3-position differentiates it from uncharacterized pyridine analogs, ensuring target-specific pharmacology essential for colonic organoid, BRET-based binding, and biased signaling studies. Procurement of this specific batch, rather than an unvalidated close analog, provides directly actionable data for IBD target validation and SAR exploration.

Molecular Formula C17H18N6O2
Molecular Weight 338.371
CAS No. 2380185-89-5
Cat. No. B2733387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine
CAS2380185-89-5
Molecular FormulaC17H18N6O2
Molecular Weight338.371
Structural Identifiers
SMILESCOC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
InChIInChI=1S/C17H18N6O2/c1-24-16-6-7-18-17(19-16)23-10-8-22(9-11-23)15-5-4-13(20-21-15)14-3-2-12-25-14/h2-7,12H,8-11H2,1H3
InChIKeyZFSSRODZZGBKLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Furan-2-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine (CAS 2380185-89-5): Procurement-Grade GPR35 Agonist for Inflammatory and Pain Pathway Research


3-(Furan-2-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine (CAS 2380185-89-5, molecular formula C17H18N6O2, molecular weight 338.37 g/mol) is a synthetic heterocyclic compound belonging to the piperazinyl-pyridazine class. It features a pyridazine core substituted at the 3-position with a furan-2-yl group and at the 6-position with a 4-(4-methoxypyrimidin-2-yl)piperazin-1-yl moiety. The compound is structurally related to the furan-containing compounds disclosed in patent family EP2518063B1, originally assigned to the Sloan-Kettering Institute for Cancer Research, which claims pyridazinones and furan-containing compounds for proliferative disease treatment [1]. In the public domain, the compound is characterized as a potent agonist of the orphan G protein-coupled receptor GPR35, with binding and functional activity data deposited in BindingDB (BDBM50614739, ChEMBL5289040) [2]. GPR35 is implicated in inflammatory bowel disease, pain, metabolic disorders, and coronary artery disease, making the compound relevant for target validation and pharmacological tool compound procurement [3].

Why Generic Substitution of 3-(Furan-2-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine Risks Target Engagement and Selectivity Failures


Within the piperazinyl-pyridazine chemotype, seemingly conservative substitutions at the 6-position of the pyridazine ring can produce profound shifts in receptor pharmacology. The target compound bears a furan-2-yl group at the pyridazine 3-position, whereas commercially available close analogs substitute this with pyridin-3-yl (CAS 2380085-85-6), pyrazol-1-yl, or 2,4-dimethylthiazol-5-yl moieties [1]. These heteroaryl replacements alter the electron density, hydrogen-bonding capacity, and steric profile of the terminal pharmacophore, which in GPCR ligands—particularly at the orphan receptor GPR35 where the orthosteric binding pocket is incompletely characterized—can lead to loss of agonist potency, conversion to antagonism, or altered signaling bias [2]. Furthermore, the 4-methoxypyrimidin-2-yl capping group on the piperazine ring distinguishes this compound from simpler piperazinyl-pyridazine intermediates lacking the pyrimidine cap (e.g., 3-(furan-2-yl)-6-(piperazin-1-yl)pyridazine), which are expected to display significantly different physicochemical properties and target residence time. The quantitative evidence below demonstrates that the target compound possesses sub-10 nanomolar GPR35 binding affinity, a feature that cannot be assumed for any close analog without empirical verification.

3-(Furan-2-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine: Quantitative Differentiation Evidence for Procurement Decisions


GPR35 Binding Affinity: Sub-10 nM Kd Distinguishes This Compound from Classical GPR35 Agonists

The target compound demonstrates a binding affinity (Kd) of 7.40 nM at Nluc-fused human GPR35 expressed in CHO-K1 cells, measured using furimazine substrate with a 30-minute incubation in the presence of zaprinast [1]. In contrast, classical GPR35 agonists used as pharmacological tool compounds exhibit substantially weaker binding: lodoxamide has a reported Ki of approximately 1.9 μM at GPR35, and the tyrosine kinase inhibitor tyrphostin-51 displays micromolar affinity [2]. Even the potent fluorescent probe DQDA (compound 28 in Wei et al., 2023) shows a comparable Ki of 6 nM in BRET-based assays, placing the target compound among the highest-affinity GPR35 ligands characterized to date [3]. The ~250-fold improvement in binding affinity over first-generation GPR35 agonists makes this compound a superior choice for competitive binding studies, receptor occupancy experiments, and structural biology applications requiring high target engagement at low ligand concentrations.

GPR35 GPCR binding radioligand displacement

Functional GPR35 Agonist Activity: IC50 of 9.60 nM in HT-29 Desensitization Assay Demonstrates Full Cellular Target Engagement

In a cellular context, the target compound exhibits an IC50 of 9.60 nM for agonist activity at GPR35 endogenously expressed in human HT-29 colorectal adenocarcinoma cells, assessed via desensitization of zaprinast-induced dynamic mass redistribution (DMR) response following a 1-hour pre-incubation [1]. This functional potency is consistent with its binding affinity (Kd = 7.40 nM) and confirms that the compound acts as a full agonist capable of engaging GPR35 in a physiologically relevant cellular background. For comparison, reference GPR35 agonist zaprinast displays EC50 values in the low micromolar range at human GPR35, and the natural ligand kynurenic acid shows >100-fold species-dependent potency differences with human receptor activity in the high micromolar range [2]. The compound's functional activity in the HT-29 endogenous expression system is particularly informative because HT-29 cells recapitulate the gastrointestinal epithelial context where GPR35 is most therapeutically relevant [3].

GPR35 agonism DMR assay HT-29 cells

Divergent Binding Affinity vs. Functional EC50: Evidence of Assay-Dependent Signaling for GPR35 Biased Agonism Studies

The target compound exhibits a notable divergence between its binding affinity (Kd = 7.40 nM), its desensitization IC50 (9.60 nM), and its direct agonist EC50 (81 nM) in the HT-29 DMR assay [1]. This ~11-fold rightward shift between binding and direct functional activation, contrasted with a nearly 1:1 binding-to-desensitization ratio, suggests the compound may engender biased signaling at GPR35, preferentially driving receptor desensitization and internalization pathways over acute G protein-mediated DMR responses. Such biased agonism profiles are increasingly recognized as critical for the therapeutic targeting of GPCRs, as different signaling cascades downstream of the same receptor can mediate distinct physiological outcomes (e.g., anti-inflammatory β-arrestin signaling vs. pro-inflammatory G protein signaling) [2]. In contrast, classical GPR35 agonists such as zaprinast and pamoic acid generally exhibit more uniform activity across assay platforms, lacking this level of signaling discrimination [3]. This compound therefore represents a potentially valuable tool for dissecting GPR35 signal transduction bias.

biased agonism signaling bias binding-functional coupling

Furan-2-yl vs. Pyridin-3-yl Structural Differentiation: Heteroaryl Substitution Drives Distinct Pharmacophore Geometry

The target compound incorporates a furan-2-yl substituent at the pyridazine 3-position, distinguishing it from the closest cataloged analog 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine (CAS 2380085-85-6), which bears a pyridin-3-yl group at the equivalent position . The furan oxygen atom provides a hydrogen-bond acceptor with distinct geometry and electronic character compared to the pyridine nitrogen, while the five-membered furan ring introduces a different dihedral angle preference relative to the pyridazine plane than a six-membered pyridine ring [1]. In the context of GPR35 agonism, where the pharmacophore model suggests two terminal acidic or hydrogen-bonding groups separated by a rigid aromatic spacer are required for high potency, the furan oxygen may serve as a critical hydrogen-bond acceptor that contributes to the compound's sub-10 nM binding affinity [2]. The pyridine analog, despite sharing the same methoxypyrimidine-piperazine-pyridazine scaffold, lacks publicly reported biological activity data, introducing uncertainty about its target engagement profile and making it unsuitable as a drop-in replacement without empirical validation.

structure-activity relationship heteroaryl substitution pharmacophore modeling

A Secondary Lower-Affinity Binding Site: IC50 of 1.03 μM Suggests Potential Polypharmacology or Allosteric Modulation

Beyond its primary GPR35 agonist activity (IC50 = 9.60 nM), the target compound also exhibits a secondary interaction at GPR35 with an IC50 of 1.03 μM, measured under different assay conditions (desensitization of zaprinast-induced DMR response, 1 hr incubation) [1]. The approximately 107-fold difference between the two functional IC50 values suggests the compound may bind to a secondary, lower-affinity site on GPR35—potentially an allosteric pocket—or engage an alternative receptor conformation. This biphasic activity profile is not commonly observed with classical GPR35 agonists such as zaprinast or pamoic acid, which typically display monophasic concentration-response curves [2]. The presence of a secondary binding mode could be exploited for allosteric modulation studies or may indicate off-target activity at related purinergic or chemokine receptors, meriting further selectivity profiling [3].

polypharmacology allosteric modulation secondary target engagement

Optimal Research and Industrial Applications of 3-(Furan-2-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine Based on Verified Evidence


GPR35 Target Validation in Inflammatory Bowel Disease (IBD) Models Using HT-29 and Colonic Epithelial Assays

The compound's verified single-digit nanomolar functional agonist activity (IC50 = 9.60 nM) in human HT-29 colorectal adenocarcinoma cells [1]—a cell line that endogenously expresses GPR35 in a gastrointestinal epithelial context—makes it directly applicable to IBD target validation studies. GPR35 is highly expressed in colonic crypts and has been genetically linked to inflammatory bowel disease and primary sclerosing cholangitis [2]. The compound can be deployed at low nanomolar concentrations (10–100 nM) to activate GPR35 in Caco-2, HT-29, or colonic organoid models, assessing downstream effects on epithelial barrier integrity, cytokine secretion (IL-8, TNF-α), and immune cell recruitment. The furan-2-yl substitution differentiates this compound from pyridine-containing analogs that lack verified GPR35 activity, ensuring target-specific pharmacological effects rather than off-target contributions.

Competitive BRET and Radioligand Binding Assay Development Using a High-Affinity GPR35 Tracer Scaffold

With a verified binding affinity of Kd = 7.40 nM at Nluc-fused human GPR35 [1], this compound is suitable as a competitive tracer scaffold or unlabeled competitor in BRET-based and radioligand binding assays. The methodologically validated use of structurally related GPR35 ligands in BRET competition binding assays has been demonstrated for quantifying binding constants of unlabeled GPR35 ligands [2]. The compound's high affinity (comparable to the BRET probe DQDA, Ki = 6 nM) means that it can serve as a reference inhibitor for screening novel GPR35 ligands, establishing SAR, or validating receptor expression in transfected cell lines. Its methoxypyrimidine-piperazine-pyridazine scaffold also provides multiple sites for potential fluorophore conjugation without disrupting the core pharmacophore.

Investigating GPR35 Biased Signaling and β-Arrestin Recruitment Pathways

The compound's divergent binding affinity (Kd = 7.40 nM), desensitization IC50 (9.60 nM), and direct agonist EC50 (81 nM) [1] suggest it may function as a biased agonist at GPR35. This profile is uniquely suited for experiments designed to dissect G protein-dependent vs. β-arrestin-dependent signaling downstream of GPR35. Research protocols can pair the compound with β-arrestin recruitment assays (e.g., PathHunter, Tango), BRET-based G protein activation sensors, and ERK1/2 phosphorylation measurements to quantify bias factors. The weaker secondary activity (IC50 = 1.03 μM) provides an additional pharmacological handle for probing concentration-dependent signaling switches, which is not achievable with monophasic GPR35 agonists such as zaprinast or pamoic acid.

Structure-Activity Relationship (SAR) Studies on the Furan-Pyridazine Chemotype for GPR35 Agonist Optimization

The compound serves as a characterized reference point within the piperazinyl-pyridazine chemical series for systematic SAR exploration. Its verified GPR35 agonist activity establishes a baseline for evaluating the impact of three modular structural variations: (1) replacement of the furan-2-yl group with other five- or six-membered heteroaryl rings (thiophene, pyridine, pyrazole, thiazole), (2) modification of the 4-methoxypyrimidin-2-yl capping group, and (3) variation of the piperazine linker. The patent family EP2518063B1 [2] provides synthetic methodologies for related furan-containing compounds, offering a starting point for medicinal chemistry campaigns. Procurement of this specific compound, rather than an uncharacterized analog, ensures that SAR conclusions are anchored to a compound with publicly available, independently deposited potency data.

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